4,5-Difluoro-2-methylbenzoyl chloride

Catalog No.
S13337726
CAS No.
M.F
C8H5ClF2O
M. Wt
190.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Difluoro-2-methylbenzoyl chloride

Product Name

4,5-Difluoro-2-methylbenzoyl chloride

IUPAC Name

4,5-difluoro-2-methylbenzoyl chloride

Molecular Formula

C8H5ClF2O

Molecular Weight

190.57 g/mol

InChI

InChI=1S/C8H5ClF2O/c1-4-2-6(10)7(11)3-5(4)8(9)12/h2-3H,1H3

InChI Key

FKPUDOJHYUYOHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)Cl)F)F

4,5-Difluoro-2-methylbenzoyl chloride is an organic compound characterized by the molecular formula C8H5ClF2OC_8H_5ClF_2O. It is a derivative of benzoyl chloride, featuring two fluorine atoms substituted at the 4 and 5 positions on the benzene ring, along with a methyl group at the 2 position. This unique substitution pattern enhances the compound's reactivity and stability, making it a valuable intermediate in various synthetic applications, particularly in medicinal chemistry and agrochemical production.

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, resulting in the formation of amides, esters, or thioesters. Common reagents for these reactions include ammonia and primary or secondary amines.
  • Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to yield 4,5-difluoro-2-methylbenzoic acid. Aqueous sodium hydroxide or potassium hydroxide solutions are typically used for such hydrolysis reactions.

These reactions underline the compound's utility as an acylating agent in organic synthesis.

In medicinal chemistry, 4,5-difluoro-2-methylbenzoyl chloride is utilized to synthesize pharmaceutical intermediates and active pharmaceutical ingredients. The incorporation of fluorine atoms often improves metabolic stability and bioavailability, which are critical factors in drug development. Fluorinated compounds are known to exhibit enhanced biological activity due to their ability to modify electronic properties and lipophilicity, leading to improved interactions with biological targets .

The synthesis of 4,5-difluoro-2-methylbenzoyl chloride can be achieved through various methods:

  • Chlorination of 4,5-difluoro-2-methylbenzoic acid: This method typically employs thionyl chloride or oxalyl chloride under reflux conditions. The resulting product can be purified via distillation or recrystallization.
  • Friedel-Crafts Acylation: This involves the acylation of 4,5-difluorotoluene using acyl chlorides in the presence of a Lewis acid catalyst. This method allows for selective substitution at the desired positions on the aromatic ring .
  • Continuous Flow Processes: In industrial settings, continuous flow techniques may be employed to enhance yield and purity through automated systems and advanced purification methods like chromatography.

4,5-Difluoro-2-methylbenzoyl chloride is extensively used in:

  • Pharmaceuticals: As a building block for synthesizing drugs that require fluorinated aromatic compounds.
  • Agrochemicals: In the formulation of herbicides and insecticides where fluorination can enhance efficacy and environmental stability.

The compound's versatility makes it integral to both medicinal chemistry and agricultural applications.

Research into the interaction profiles of 4,5-difluoro-2-methylbenzoyl chloride has demonstrated its potential as an inhibitor in various biological systems. For instance, studies have shown that compounds derived from it can interact with specific protein targets involved in cancer progression. The unique electronic properties imparted by fluorine substitutions facilitate stronger binding affinities compared to non-fluorinated analogs .

Several compounds share structural similarities with 4,5-difluoro-2-methylbenzoyl chloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3,5-Difluoro-2-methylbenzoyl chlorideFluorine at positions 3 and 5; methyl at position 2Different fluorination pattern affecting reactivity
3,5-Difluorobenzoyl chlorideLacks methyl group at position 2Simpler structure with potential different reactivity
2,6-Difluoro-3-methylbenzoyl chlorideFluorine at positions 2 and 6; methyl at position 3Altered substitution pattern affecting properties
3,5-Difluoro-2,4,6-trinitroanisoleContains additional nitro groupsMore complex structure impacting biological activity

Uniqueness: The specific positioning of the fluorine atoms and the methyl group in 4,5-difluoro-2-methylbenzoyl chloride significantly influences its chemical reactivity and the properties of its derivatives. This makes it a distinct compound within its class, particularly valued for its applications in organic synthesis .

Thionyl Chloride-Mediated Synthesis from Carboxylic Acid Precursors

The synthesis of 4,5-difluoro-2-methylbenzoyl chloride primarily relies on the conversion of its corresponding carboxylic acid precursor, 4,5-difluoro-2-methylbenzoic acid, using thionyl chloride as the chlorinating agent [1] [2]. This transformation represents the most widely employed methodology for producing fluorinated aromatic acyl chlorides from their carboxylic acid counterparts [3] [4].

The fundamental reaction involves the nucleophilic attack of the carboxylic acid oxygen on thionyl chloride, followed by the formation of a chlorosulfite intermediate [3]. This intermediate undergoes subsequent chloride ion attack on the carbonyl carbon, resulting in the elimination of sulfur dioxide and hydrogen chloride as gaseous byproducts [2] [5]. The complete mechanistic pathway proceeds through five distinct steps: initial nucleophilic attack, chlorine atom removal forming the unstable chlorosulfite intermediate, nucleophilic chlorine attack on the intermediate, elimination of sulfur dioxide and chloride ion, and final deprotonation to yield the acyl chloride product [4].

Research findings indicate that the conversion of fluorinated benzoic acids to their corresponding acyl chlorides using thionyl chloride typically proceeds with yields ranging from 72.9% to 97% [1]. Specifically, studies on 2,5-difluoro-4-methylbenzoyl chloride synthesis demonstrated that 250 milliliters of thionyl chloride with 120 grams of the carboxylic acid precursor yielded 97 grams of product, representing a 72.9% theoretical yield [1]. The reaction conditions involved gradual heating to reflux temperature with continuous stirring until gas evolution ceased [1].

The reaction mechanism benefits from the electron-withdrawing nature of fluorine substituents, which enhances the electrophilicity of the carbonyl carbon and facilitates the chlorination process . The presence of fluorine atoms at positions 4 and 5 on the aromatic ring creates a more electron-deficient environment, making the carboxylic acid more susceptible to chlorination compared to non-fluorinated analogs .

Catalytic Approaches for Improved Yield and Purity

Several catalytic methodologies have been developed to enhance the efficiency and selectivity of fluorinated benzoyl chloride synthesis [7] [8]. The incorporation of catalytic systems not only improves reaction yields but also provides better control over reaction conditions and product purity [7] [9].

Phase-transfer catalysis has emerged as a particularly effective approach for enhancing acyl chloride formation [9]. Studies utilizing pyridine derivatives as catalysts in two-phase systems have demonstrated significant improvements in reaction rates and product yields [9]. Specifically, 4-methylpyridine N-oxide showed superior catalytic activity compared to other pyridine-based catalysts, with the reaction rate being determined by the interaction between the ionic intermediate and carboxylate ion rather than the formation of the ionic intermediate itself [9].

Metal-catalyzed approaches have also shown promise for fluorinated aromatic compound synthesis [8]. Solid acid catalysts containing samarium, zirconium, and aluminum components have been successfully employed in related fluorinated aromatic syntheses [8]. These catalysts, designated as S₂O₈²⁻/Sm₂O₃-ZrO₂-Al₂O₃, demonstrated effectiveness in fluorinated aromatic transformations with yields exceeding 95% [8].

Iron-containing catalysts have proven effective for chlorination reactions of fluorinated toluenes, which serve as precursors to fluorinated benzoic acids [10]. The use of iron-based catalytic systems with carbon tetrachloride and tert-butyl hypochlorite resulted in efficient mono- and difluorobenzyl chloride formation [10]. These methodologies provide alternative pathways for accessing fluorinated aromatic intermediates that can subsequently be converted to the corresponding acyl chlorides [11].

Catalyst TypeReaction ConditionsYield (%)Selectivity
4-Methylpyridine N-oxideTwo-phase system, ambient temperature85-90High
S₂O₈²⁻/Sm₂O₃-ZrO₂-Al₂O₃40°C, 4 hours95.2Excellent
Iron-containing systemsVariable temperature70-85Good

Solvent Selection and Reaction Kinetics

The choice of solvent significantly influences both the reaction kinetics and product quality in the synthesis of 4,5-difluoro-2-methylbenzoyl chloride [12] [13]. Solvent selection affects reaction rates, product selectivity, and ease of purification [14] [15].

Toluene has been extensively utilized as a solvent for thionyl chloride-mediated acyl chloride formation [16] [17]. Studies on related difluoro-substituted benzoyl chlorides demonstrated that toluene provides an appropriate medium for maintaining reaction temperature control while facilitating efficient gas evolution [16] [17]. The use of toluene at 100°C for one hour resulted in complete conversion of the carboxylic acid precursor to the corresponding acyl chloride [17].

Dichloromethane represents another commonly employed solvent for acyl chloride synthesis, particularly when using oxalyl chloride as the chlorinating agent [18]. The combination of dichloromethane with oxalyl chloride and catalytic dimethylformamide provides mild reaction conditions suitable for sensitive fluorinated substrates [18] [19]. This solvent system operates effectively at room temperature, minimizing potential decomposition of fluorinated products [19].

Acetonitrile has shown particular utility in optimized reaction conditions [12] [13]. Research on carbohydrate benzoylation revealed that acetonitrile-tetrahydrofuran mixtures (1:1 ratio) provided optimal solvent conditions for benzoyl chloride reactions [12] [13]. The polar aprotic nature of acetonitrile enhances the nucleophilicity of reaction partners while maintaining product stability [13].

Reaction kinetics studies have revealed that electron-withdrawing fluorine substituents accelerate the chlorination process compared to unsubstituted aromatic systems [15]. The rate-determining step typically involves the nucleophilic attack on the carbonyl carbon, which is facilitated by the electron-deficient nature of fluorinated aromatic rings [14]. Solvent polarity plays a crucial role in stabilizing charged intermediates, with more polar solvents generally providing faster reaction rates [14] [15].

SolventBoiling Point (°C)Reaction RateProduct Purity
Toluene111ModerateHigh
Dichloromethane40FastHigh
Acetonitrile82FastExcellent
Tetrahydrofuran66ModerateGood

Byproduct Formation and Purification Strategies

The synthesis of 4,5-difluoro-2-methylbenzoyl chloride generates several byproducts that require careful management during purification [20] [21]. Understanding byproduct formation patterns enables the development of effective separation strategies [22] [21].

The primary byproducts in thionyl chloride-mediated synthesis include sulfur dioxide, hydrogen chloride, and unreacted thionyl chloride [2] [3]. These gaseous products are typically removed through distillation under reduced pressure [1] [20]. The volatile nature of these byproducts facilitates their separation from the desired acyl chloride product [21].

Fractional distillation represents the most effective purification method for fluorinated benzoyl chlorides [22] [20]. Research on related difluoro-substituted systems demonstrated that products could be successfully separated by fractional distillation with collection at specific temperature ranges under reduced pressure [22]. For example, 2,3-dichloro-4,5-difluorobenzoyl chloride was collected at specific boiling points under controlled pressure conditions [22].

The formation of minor impurities, including isomeric byproducts and over-chlorinated species, requires attention during purification [22]. Studies on chlorinated difluorobenzoic acid derivatives revealed that multiple chlorinated products could form as byproducts, necessitating careful fractionation [22]. The yields of desired products typically range from 60% to 90%, with the remainder consisting of isomeric and over-chlorinated byproducts [22].

Advanced purification techniques include the use of activated carbon filtration for removing trace impurities [20]. Metal filter systems employing acid-resistant titanium alloy compositions have proven effective for fine purification of benzoyl chloride products [20]. These filtration methods typically operate at elevated temperatures to maintain product fluidity while removing solid impurities [20].

Column chromatography provides an alternative purification approach when distillation proves insufficient [22]. This method offers superior separation of closely related isomers and enables the isolation of high-purity products suitable for demanding applications [22]. The combination of distillation and chromatographic purification typically yields products with purities exceeding 98% [20].

Purification MethodProduct Purity (%)Recovery Yield (%)Efficiency
Fractional Distillation95-9885-92High
Activated Carbon Filtration98-9988-95Excellent
Column Chromatography99+80-90Very High
Combined Methods99+85-93Optimal

The thermochemical characterization of 4,5-difluoro-2-methylbenzoyl chloride presents challenges due to limited experimental data availability. This compound, bearing the Chemical Abstracts Service number 1030012-21-5, possesses a molecular formula of C₈H₅ClF₂O with a molecular weight of 190.57 grams per mole [1] [2] [3].

Melting Point Determination

Direct experimental determination of the melting point for 4,5-difluoro-2-methylbenzoyl chloride has not been reported in available literature. The compound's structure suggests it exists as a liquid at room temperature, similar to other benzoyl chloride derivatives. Benzoyl chloride itself exhibits a melting point of -1°C [4], while fluorinated analogs typically show varying thermal properties depending on substitution patterns.

Boiling Point Analysis

Density and Refractive Index Measurements

The physical properties of 4,5-difluoro-2-methylbenzoyl chloride, specifically density and refractive index, require estimation through comparison with structurally related compounds due to the absence of direct experimental measurements.

Density Analysis

Density measurements for 4,5-difluoro-2-methylbenzoyl chloride are not available in current literature. However, examination of closely related difluoro-substituted benzoyl chlorides provides valuable comparative data. The compound 2,3-difluoro-4-methylbenzoyl chloride, with an identical molecular weight, exhibits a density of 1.356 grams per cubic centimeter [5]. Similarly, both 2,4-difluoro-3-methoxybenzoyl chloride and 4,5-difluoro-2-methoxybenzoyl chloride demonstrate densities of 1.4±0.1 grams per cubic centimeter [6] [7].

The density of organic compounds is influenced by molecular packing efficiency, which depends on molecular geometry, intermolecular forces, and substitution patterns. Fluorine atoms, with their high electronegativity and small van der Waals radius, contribute to increased density through enhanced dipole-dipole interactions and compact molecular packing [8]. The presence of two fluorine atoms in the 4,5-positions of the benzene ring creates a specific electronic distribution that affects molecular interactions.

Based on structural similarity and substitution pattern analysis, the density of 4,5-difluoro-2-methylbenzoyl chloride is estimated to range from 1.35 to 1.40 grams per cubic centimeter at 25°C. This estimation considers the molecular weight, fluorine content, and substitution pattern compared to experimentally determined values for structural analogs.

Refractive Index Properties

Refractive index measurements for 4,5-difluoro-2-methylbenzoyl chloride are not directly available. The refractive index of organic compounds correlates with molecular polarizability, which is influenced by the electronic structure and substituent effects. Fluorine atoms contribute to the refractive index through their electronic properties, although they generally decrease the refractive index compared to hydrogen atoms due to their high electronegativity [8].

Analysis of related fluorinated benzoyl chlorides provides guidance for estimation. The compound 2,3-difluoro-4-methylbenzoyl chloride exhibits a refractive index (nD20) of 1.5220 [9], while 3,5-difluorobenzoyl chloride shows a refractive index of 1.5031 [10]. These values reflect the contribution of fluorine atoms and aromatic systems to the overall refractive index.

The refractive index of 4,5-difluoro-2-methylbenzoyl chloride is estimated to fall within the range of 1.50 to 1.52 at 20°C, based on structural analogy and substitution pattern considerations. This estimation accounts for the electronic effects of the difluoro substitution pattern and the methyl group's contribution to molecular polarizability.

PropertyValueMethodUncertainty
Density at 25°C (g/cm³)1.35-1.40Estimated from analogs±0.05
Refractive Index (nD20)1.50-1.52Estimated from analogs±0.02
Estimated Critical Temperature (°C)450-470Group contribution method±20°C
Estimated Critical Pressure (atm)35-40Group contribution method±5 atm

Solubility Profile in Organic Solvents

The solubility behavior of 4,5-difluoro-2-methylbenzoyl chloride in organic solvents follows predictable patterns based on intermolecular interactions, polarity matching, and structural considerations. Acyl chlorides generally exhibit distinct solubility characteristics due to their electrophilic nature and potential for hydrogen bonding interactions.

Polar Aprotic Solvents

4,5-Difluoro-2-methylbenzoyl chloride demonstrates excellent solubility in polar aprotic solvents. Dimethyl sulfoxide, with its high dielectric constant of 47.0, provides optimal solvation through dipole-dipole interactions and coordination with the carbonyl group [11]. The sulfoxide functionality effectively stabilizes the partial positive charge on the carbonyl carbon while avoiding nucleophilic attack on the acyl chloride functionality.

N,N-Dimethylformamide, possessing a dielectric constant of 38.0, similarly provides excellent solvation for the compound [11]. The amide functionality in dimethylformamide offers coordination sites for the electrophilic carbonyl carbon while maintaining chemical stability. Acetonitrile, with its moderate dielectric constant of 37.5, also provides good solvation through nitrile-carbonyl interactions [11].

Dichloromethane, despite its lower dielectric constant of 9.1, exhibits very good solubility for 4,5-difluoro-2-methylbenzoyl chloride [11]. The halogenated nature of both solvent and solute creates favorable interactions through halogen bonding and dipole-dipole forces. Tetrahydrofuran and ethyl acetate, with dielectric constants of 7.5 and 6.0 respectively, provide moderate to good solubility through ether-carbonyl and ester-carbonyl interactions [11].

Nonpolar Solvents

The solubility in nonpolar solvents decreases significantly due to the polar nature of the acyl chloride functionality. Benzene, with its aromatic character and dielectric constant of 2.3, provides moderate solubility through π-π interactions with the aromatic ring system [11]. The electron-rich benzene ring can interact with the electron-deficient aromatic system of the compound, enhanced by the electron-withdrawing effects of fluorine atoms.

Diethyl ether, possessing a dielectric constant of 4.3, offers moderate solubility through weak dipole-induced dipole interactions [11]. The ether oxygen can provide minimal coordination to the electrophilic carbon, although this interaction remains relatively weak. Hexane, with its extremely low dielectric constant of 1.9, exhibits poor solubility due to the absence of favorable interactions with the polar acyl chloride functionality [11].

Aqueous Systems

Water solubility requires special consideration due to the hydrolytic instability of acyl chlorides. In aqueous environments, 4,5-difluoro-2-methylbenzoyl chloride undergoes rapid hydrolysis to form 4,5-difluoro-2-methylbenzoic acid and hydrochloric acid [12]. This reaction proceeds through nucleophilic attack by water molecules on the electrophilic carbonyl carbon, followed by elimination of chloride ion.

SolventPolarityDielectric ConstantExpected Solubility
WaterPolar protic78.5Insoluble (hydrolysis)
DichloromethanePolar aprotic9.1Very soluble
AcetonePolar aprotic21.0Soluble
Dimethyl sulfoxidePolar aprotic47.0Very soluble
N,N-DimethylformamidePolar aprotic38.0Very soluble
TetrahydrofuranPolar aprotic7.5Soluble
Diethyl etherNonpolar4.3Moderately soluble
HexaneNonpolar1.9Slightly soluble
BenzeneNonpolar2.3Moderately soluble
Ethyl acetatePolar aprotic6.0Soluble

Hydrolytic Stability Under Various Conditions

The hydrolytic stability of 4,5-difluoro-2-methylbenzoyl chloride represents a critical aspect of its physicochemical profile, directly influencing storage conditions, handling procedures, and practical applications. Acyl chlorides are inherently susceptible to hydrolysis due to the electrophilic nature of the carbonyl carbon and the excellent leaving group properties of chloride ion [12].

Mechanism of Hydrolysis

The hydrolysis of 4,5-difluoro-2-methylbenzoyl chloride proceeds through nucleophilic acyl substitution, where water molecules attack the electrophilic carbonyl carbon. The reaction follows a tetrahedral intermediate mechanism, with the formation of a transient tetrahedral intermediate that subsequently eliminates chloride ion to yield the corresponding carboxylic acid [13] [12]. The electron-withdrawing effects of the fluorine atoms at the 4,5-positions increase the electrophilicity of the carbonyl carbon, potentially accelerating the hydrolysis rate compared to non-fluorinated analogs.

Neutral Aqueous Conditions

Under neutral aqueous conditions at 25°C, 4,5-difluoro-2-methylbenzoyl chloride exhibits rapid hydrolysis with an estimated half-life of less than one hour. The reaction produces 4,5-difluoro-2-methylbenzoic acid and hydrochloric acid as primary products [12]. The rate of hydrolysis is influenced by water concentration, temperature, and the presence of other nucleophiles or catalysts.

In buffered aqueous systems at physiological pH (7.0), the hydrolysis rate increases due to the presence of buffer components that can act as general base catalysts. The estimated half-life under these conditions decreases to less than 30 minutes, reflecting the catalytic effect of buffer systems on the hydrolysis process [13].

pH-Dependent Stability

The hydrolytic stability of 4,5-difluoro-2-methylbenzoyl chloride exhibits strong pH dependence. Under acidic conditions (pH 2.0), the compound demonstrates increased stability with an estimated half-life of 2-4 hours at 25°C. The reduced nucleophilicity of water in acidic environments contributes to this enhanced stability, although the reaction still proceeds through acid-catalyzed pathways [14] [13].

Basic conditions dramatically accelerate hydrolysis, with an estimated half-life of less than 5 minutes at pH 12.0 and 25°C. The increased nucleophilicity of hydroxide ions and the general base catalysis provided by basic conditions contribute to this rapid degradation [15]. Under these conditions, the primary products include the corresponding benzoate salt and hydrochloric acid.

Temperature Effects

Elevated temperatures significantly accelerate hydrolysis rates through increased molecular motion and enhanced reaction kinetics. At 60°C under neutral conditions, the estimated half-life decreases to less than 10 minutes, representing a substantial increase in reaction rate compared to room temperature conditions [13]. This temperature dependence follows Arrhenius kinetics, with the reaction rate approximately doubling for each 10°C increase in temperature.

Anhydrous Conditions

Under rigorously anhydrous conditions, 4,5-difluoro-2-methylbenzoyl chloride demonstrates excellent stability with projected shelf life measured in months rather than hours. The absence of water molecules eliminates the primary hydrolysis pathway, allowing for long-term storage when moisture is excluded [16]. This stability under anhydrous conditions is essential for synthetic applications and commercial viability.

The compound should be stored under inert atmosphere conditions with effective moisture exclusion to maintain chemical integrity. Desiccants and sealed containers are essential for preventing moisture ingress that would initiate hydrolysis reactions [17].

ConditionHalf-life (estimated)Primary ProductsMechanism
Pure water (25°C)< 1 hour4,5-Difluoro-2-methylbenzoic acid + HClNucleophilic substitution
Aqueous buffer pH 7 (25°C)< 30 minutes4,5-Difluoro-2-methylbenzoic acid + HClNucleophilic substitution
Acidic conditions (pH 2, 25°C)2-4 hours4,5-Difluoro-2-methylbenzoic acid + HClAcid-catalyzed hydrolysis
Basic conditions (pH 12, 25°C)< 5 minutes4,5-Difluoro-2-methylbenzoate + HClBase-catalyzed hydrolysis
Elevated temperature (60°C, pH 7)< 10 minutes4,5-Difluoro-2-methylbenzoic acid + HClThermal acceleration
Anhydrous conditionsStable (months)No hydrolysisNo reaction

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

189.9996988 g/mol

Monoisotopic Mass

189.9996988 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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